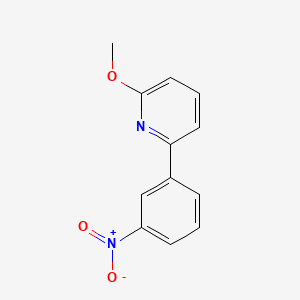

2-Methoxy-6-(3-nitrophenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-(3-nitrophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-12-7-3-6-11(13-12)9-4-2-5-10(8-9)14(15)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRIZAWLCBNRDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693448 | |

| Record name | 2-Methoxy-6-(3-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313359-04-4 | |

| Record name | 2-Methoxy-6-(3-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Methoxy-6-(3-nitrophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and characterization of the target compound, 2-Methoxy-6-(3-nitrophenyl)pyridine. The information is tailored for professionals in chemical research and drug development.

Introduction

2-Methoxy-6-(3-nitrophenyl)pyridine is a substituted pyridine derivative. Molecules containing both a methoxypyridine and a nitrophenyl moiety are of interest in medicinal chemistry and materials science due to their potential biological activities and unique electronic properties. The synthesis of such biaryl compounds is efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This method offers a robust and versatile approach to forming carbon-carbon bonds between aromatic rings.

This guide details a well-established Suzuki-Miyaura coupling protocol for the synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine from commercially available starting materials. It also provides a summary of the characterization data for the reactants and predicted data for the final product based on analogous compounds.

Synthetic Pathway

The proposed synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine is achieved via a Suzuki-Miyaura cross-coupling reaction between 2-chloro-6-methoxypyridine and (3-nitrophenyl)boronic acid. This reaction is catalyzed by a palladium complex in the presence of a base.

Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise stated. Solvents for the reaction should be degassed prior to use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-methoxypyridine (1.0 eq.), (3-nitrophenyl)boronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

-

Add a degassed solvent mixture, such as toluene and water (e.g., in a 4:1 ratio).

-

To this suspension, add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methoxy-6-(3-nitrophenyl)pyridine.

Data Presentation

Characterization of Starting Materials

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 2-Chloro-6-methoxypyridine | C₆H₆ClNO | 143.57 | Colorless to pale yellow liquid | N/A | 185-186 |

| (3-Nitrophenyl)boronic acid | C₆H₆BNO₄ | 166.93 | White to pale yellow crystalline powder | 282-287 | N/A |

Predicted Characterization of 2-Methoxy-6-(3-nitrophenyl)pyridine

| Property | Predicted Value/Characteristics |

| Molecular Formula | C₁₂H₁₀N₂O₃ |

| Molecular Weight | 230.22 g/mol |

| Appearance | Expected to be a solid at room temperature, likely a pale yellow or off-white powder. |

| Melting Point | Estimated to be in the range of 100-150 °C, based on related 2-aryl-6-methoxypyridines. |

| ¹H NMR | Pyridine Ring Protons: Three signals expected in the aromatic region (δ 6.5-8.0 ppm). A doublet around δ 6.7-7.0 ppm (H-3 or H-5), a triplet around δ 7.6-7.8 ppm (H-4), and another doublet around δ 7.0-7.4 ppm (H-5 or H-3).Nitrophenyl Ring Protons: Four signals expected in the aromatic region (δ 7.5-8.8 ppm). A triplet around δ 7.6 ppm, a doublet of doublets around δ 8.2 ppm, another doublet of doublets around δ 8.4 ppm, and a triplet (or a narrow multiplet) around δ 8.8 ppm.Methoxy Protons: A singlet at approximately δ 4.0 ppm. |

| ¹³C NMR | Pyridine Ring Carbons: Six signals expected. The carbon bearing the methoxy group (C-2) and the carbon attached to the nitrophenyl group (C-6) would appear at lower field (δ ~160-165 ppm). The other pyridine carbons would appear in the range of δ 105-140 ppm.Nitrophenyl Ring Carbons: Six signals expected in the aromatic region (δ ~120-150 ppm), with the carbon bearing the nitro group appearing at a characteristic downfield shift.Methoxy Carbon: A signal around δ 54-56 ppm. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 230.Key Fragmentation: Loss of the methoxy group (-OCH₃, m/z = 199), loss of the nitro group (-NO₂, m/z = 184), and fragmentation of the pyridine and phenyl rings. |

| FTIR | C-O-C stretch (methoxy): ~1250-1000 cm⁻¹.N-O stretch (nitro): Strong asymmetric and symmetric stretches around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹.C=N and C=C stretch (aromatic rings): ~1600-1450 cm⁻¹.C-H stretch (aromatic): ~3100-3000 cm⁻¹.C-H stretch (methoxy): ~2950-2850 cm⁻¹. |

Conclusion

This technical guide outlines a practical and efficient synthetic strategy for the preparation of 2-Methoxy-6-(3-nitrophenyl)pyridine using a Suzuki-Miyaura cross-coupling reaction. The provided experimental protocol, along with the tabulated data for starting materials and predicted data for the product, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The detailed workflow and catalytic cycle diagrams offer a clear visual representation of the chemical process. Further experimental validation of the predicted characterization data is recommended for full structural elucidation.

Spectroscopic Characterization of 2-Methoxy-6-(3-nitrophenyl)pyridine: A Technical Guide

Introduction

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2-Methoxy-6-(3-nitrophenyl)pyridine. These predictions are based on the analysis of its constituent functional groups—a 2-methoxypyridine ring and a 3-nitrophenyl substituent—and data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 8.6 - 8.8 | m | 1H | Proton on nitrophenyl ring (ortho to nitro group) |

| ~ 8.1 - 8.3 | m | 1H | Proton on nitrophenyl ring (para to nitro group) |

| ~ 7.8 - 8.0 | t | 1H | Proton on pyridine ring (H4) |

| ~ 7.5 - 7.7 | m | 2H | Protons on nitrophenyl ring |

| ~ 7.0 - 7.2 | d | 1H | Proton on pyridine ring (H5) |

| ~ 6.8 - 7.0 | d | 1H | Proton on pyridine ring (H3) |

| ~ 4.0 | s | 3H | Methoxy group (-OCH₃) |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 164 | C2 of pyridine (attached to -OCH₃) |

| ~ 158 | C6 of pyridine (attached to nitrophenyl) |

| ~ 148 | C of nitrophenyl (attached to -NO₂) |

| ~ 139 | C4 of pyridine |

| ~ 135 | C of nitrophenyl |

| ~ 130 | C of nitrophenyl |

| ~ 124 | C of nitrophenyl |

| ~ 122 | C of nitrophenyl |

| ~ 118 | C5 of pyridine |

| ~ 110 | C3 of pyridine |

| ~ 54 | Methoxy carbon (-OCH₃) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aromatic rings, the nitro group, and the ether linkage.[1]

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching (methoxy) |

| 1600 - 1585 | Strong | C=C stretching in aromatic rings |

| 1550 - 1500 | Strong | Asymmetric NO₂ stretching |

| 1500 - 1400 | Strong | C=C stretching in aromatic rings |

| 1370 - 1300 | Strong | Symmetric NO₂ stretching |

| 1250 - 1000 | Strong | C-O-C stretching (ether) |

| 900 - 675 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

The mass spectrum should exhibit the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 230 | [M]⁺, Molecular ion |

| 213 | [M-OH]⁺ or [M-NH]⁺ |

| 200 | [M-NO]⁺ |

| 184 | [M-NO₂]⁺ |

| 154 | Loss of nitrophenyl group |

| 108 | Methoxy-pyridine fragment |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 2-Methoxy-6-(3-nitrophenyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup : The analysis can be performed on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Instrument Setup : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition : Collect the spectrum, typically in the range of 4000 to 400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder should be collected and subtracted from the sample spectrum.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[2] Further dilute this stock solution to a final concentration of about 10 µg/mL.[2]

-

Ionization Method : Electrospray ionization (ESI) is a common technique for this type of molecule.[2] Other methods like Atmospheric Pressure Chemical Ionization (APCI) or Electron Ionization (EI) can also be used.

-

Mass Analysis : The analysis is typically performed using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like 2-Methoxy-6-(3-nitrophenyl)pyridine.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Physical and chemical properties of "2-Methoxy-6-(3-nitrophenyl)pyridine"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical, chemical, and biological properties of the novel compound 2-Methoxy-6-(3-nitrophenyl)pyridine (CAS No. 1313359-04-4). While experimental data for this specific molecule is limited, this document compiles available information and provides expert analysis based on structurally similar compounds. This guide includes a plausible synthetic route via Suzuki-Miyaura cross-coupling with a detailed experimental protocol, predicted spectral data for characterization, and a discussion of its potential as a kinase inhibitor for applications in drug discovery, particularly in oncology. The information is presented to be a valuable resource for researchers initiating studies on this and related molecules.

Introduction

2-Methoxy-6-(3-nitrophenyl)pyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with a methoxy and a 3-nitrophenyl group. The pyridine scaffold is a well-established privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents. The presence of the electron-withdrawing nitro group and the methoxy group suggests that this compound may exhibit interesting electronic properties and biological activities. Notably, derivatives of nitropyridine have garnered significant interest for their potential as kinase inhibitors, a critical class of drugs in targeted cancer therapy. This guide aims to provide a foundational understanding of this molecule to facilitate further research and development.

Physical and Chemical Properties

| Property | Value | Source/Basis |

| IUPAC Name | 2-Methoxy-6-(3-nitrophenyl)pyridine | - |

| CAS Number | 1313359-04-4 | [2][3] |

| Molecular Formula | C₁₂H₁₀N₂O₃ | |

| Molecular Weight | 230.22 g/mol | [3] |

| Appearance | Predicted: Solid | Analogy to similar nitroaromatic compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General solubility of similar organic compounds |

Synthesis and Characterization

The synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine can be plausibly achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids.

Proposed Synthetic Workflow

The proposed synthesis involves the coupling of a suitable 2-halo-6-methoxypyridine with 3-nitrophenylboronic acid.

References

Crystal structure analysis of "2-Methoxy-6-(3-nitrophenyl)pyridine"

An In-depth Technical Guide on the Crystal Structure Analysis of Methoxy-Nitro-Pyridine Derivatives

Disclaimer: As of the latest data retrieval, specific crystal structure information for "2-Methoxy-6-(3-nitrophenyl)pyridine" is not publicly available. This guide will, therefore, provide a comprehensive analysis of a closely related and structurally significant compound, 2-(2-Methoxyphenoxy)-3-nitropyridine , to illustrate the principles and methodologies of crystal structure analysis for this class of compounds.

Introduction to Methoxy-Nitro-Pyridine Derivatives

Pyridine derivatives are a cornerstone in medicinal chemistry and materials science, valued for their wide range of biological activities and applications in catalysis and molecular recognition. The introduction of methoxy and nitro functional groups onto the pyridine scaffold can significantly influence the molecule's electronic properties, conformation, and intermolecular interactions, thereby affecting its therapeutic efficacy and material characteristics. A detailed understanding of the three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials.

Molecular Structure and Conformation

The molecular structure of 2-(2-Methoxyphenoxy)-3-nitropyridine reveals an almost orthogonal relationship between the pyridine and benzene rings, with a dihedral angle of 86.63 (6)°. The nitro and methoxy groups are nearly coplanar with their respective attached rings. The crystal structure is stabilized by C—H⋯O interactions, forming a three-dimensional network.

Crystallographic Data

The crystallographic data provides a quantitative description of the crystal lattice and the arrangement of molecules within it. The following tables summarize the key parameters for 2-(2-Methoxyphenoxy)-3-nitropyridine.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₂H₁₀N₂O₄ |

| Formula Weight | 246.22 |

| Temperature | 100 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 7.5017 (7) Å |

| b | 7.1542 (6) Å |

| c | 20.6369 (18) Å |

| α | 90° |

| β | 91.878 (1)° |

| γ | 90° |

| Volume | 1106.96 (17) ų |

| Z | 4 |

| Calculated Density | 1.477 Mg/m³ |

| Absorption Coefficient | 0.113 mm⁻¹ |

| F(000) | 512 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.037 |

| wR(F²) | 0.103 |

| Goodness-of-fit on F² | 1.03 |

Table 2: Data Collection Details

| Parameter | Value |

| Diffractometer | Bruker SMART APEX CCD |

| Radiation Source | Mo Kα |

| Crystal Size | 0.35 x 0.30 x 0.20 mm |

| θ range for data collection | 2.05 to 28.33° |

| Index Ranges | -9 ≤ h ≤ 9, -9 ≤ k ≤ 9, -27 ≤ l ≤ 27 |

| Reflections Collected | 10026 |

| Independent Reflections | 2551 [R(int) = 0.029] |

| Completeness to θ = 25.242° | 99.8 % |

| Absorption Correction | Multi-scan |

| Max. and min. transmission | 0.9780 and 0.9610 |

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystal structure.

Synthesis of Methoxy-Nitro-Pyridine Derivatives

The synthesis of methoxy-nitro-pyridine derivatives can be achieved through various synthetic routes. A general approach involves the nitration of a corresponding methoxypyridine precursor or the methoxylation of a nitro-chloropyridine.

A representative synthesis for a related compound, 2-amino-6-methoxy-3-nitropyridine, involves the methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide in a polar solvent like methanol. The reaction mixture is typically stirred at a controlled temperature to ensure complete reaction.

Another general method for synthesizing nitropyridines is the direct nitration of the parent pyridine ring using a mixture of concentrated nitric and sulfuric acids. The reaction conditions, such as temperature and reaction time, are crucial for achieving the desired product with good yield and selectivity.

Single-Crystal X-ray Diffraction Workflow

The workflow for single-crystal X-ray diffraction involves several key stages, from crystal preparation to data analysis.

Detailed Steps:

-

Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture. Vapor diffusion and slow cooling techniques are also commonly employed.

-

Crystal Selection and Mounting: A suitable crystal (typically < 0.5 mm in all dimensions) with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen (e.g., at 100 K) to minimize thermal vibrations and subjected to a monochromatic X-ray beam. A detector, such as a CCD or CMOS detector, collects the diffraction pattern as the crystal is rotated.

-

Data Reduction: The raw diffraction data is processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution: The phase problem is solved to obtain an initial electron density map. For small molecules, direct methods are commonly used.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.

-

Validation and Analysis: The final structure is validated using various crystallographic checks and analyzed to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

Conclusion

The crystal structure analysis of 2-(2-Methoxyphenoxy)-3-nitropyridine provides valuable insights into the conformational preferences and intermolecular interactions of this class of compounds. The orthogonal arrangement of the aromatic rings and the planar disposition of the methoxy and nitro groups are key structural features. The detailed crystallographic data and experimental protocols outlined in this guide serve as a valuable resource for researchers and scientists engaged in the study and development of novel pyridine derivatives for pharmaceutical and material science applications. The methodologies described are broadly applicable to the structural elucidation of other small organic molecules.

"2-Methoxy-6-(3-nitrophenyl)pyridine" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the chemical properties of 2-Methoxy-6-(3-nitrophenyl)pyridine. Due to the limited availability of public data, this document focuses on its fundamental characteristics. While detailed experimental protocols, biological activities, and signaling pathways for this specific compound are not extensively documented in publicly accessible literature, this guide offers insights into the general synthesis and potential biological relevance of structurally related compounds, providing a foundation for future research and development.

Chemical and Physical Properties

2-Methoxy-6-(3-nitrophenyl)pyridine is a substituted pyridine derivative. Pyridine and its derivatives are a significant class of heterocyclic compounds extensively used in medicinal chemistry and materials science. The presence of a methoxy group and a nitrophenyl substituent influences the molecule's electronic properties, solubility, and potential for biological interactions.

A summary of the key identification and molecular properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1313359-04-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₀N₂O₃ | [4] |

| Molecular Weight | 230.22 g/mol | [1] |

| Synonyms | Not available | |

| Physical State | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis Approaches for Structurally Related Compounds

The general workflow for such a synthesis is outlined below. This diagram represents a plausible synthetic route that could be adapted for the target molecule.

Caption: General workflow for the synthesis of 2-arylpyridines via Suzuki-Miyaura cross-coupling.

Potential Biological Activity

Specific biological data for 2-Methoxy-6-(3-nitrophenyl)pyridine is not available in the public domain. However, the structural motifs present in the molecule, namely the pyridine ring and the nitroaromatic group, are common in many biologically active compounds.

Nitro compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][9][10] The nitro group can be metabolically reduced to generate reactive nitrogen species, which can induce cellular stress and toxicity in target organisms or cells.[8][10] It is important to note that the nitro group can be a pharmacophore but also a potential toxicophore, necessitating careful evaluation of any therapeutic candidate.[8][10]

Pyridine derivatives are also a cornerstone in drug discovery, with applications as anticancer, antimicrobial, and anti-inflammatory agents.[11] The biological activity of substituted pyridines is highly dependent on the nature and position of the substituents on the pyridine ring.

Given the presence of both a pyridine and a nitrophenyl moiety, it is plausible that 2-Methoxy-6-(3-nitrophenyl)pyridine could be investigated for a range of biological activities. However, without experimental data, any potential application remains speculative.

Signaling Pathways and Mechanism of Action

There is no information available regarding the signaling pathways or specific mechanism of action for 2-Methoxy-6-(3-nitrophenyl)pyridine. Research into the biological effects of this compound would be required to elucidate any interactions with cellular targets and pathways.

Conclusion and Future Directions

2-Methoxy-6-(3-nitrophenyl)pyridine is a defined chemical entity with a known CAS number and molecular weight. While detailed experimental and biological data are currently lacking in the public literature, its structural features suggest that it may be a candidate for investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases.

Future research should focus on:

-

Developing and optimizing a synthetic route to obtain the compound in sufficient purity and quantity for biological screening.

-

Performing in vitro assays to evaluate its cytotoxic, antimicrobial, and anti-inflammatory properties.

-

If activity is observed, subsequent studies could explore its mechanism of action and potential cellular targets.

This guide serves as a starting point for researchers interested in 2-Methoxy-6-(3-nitrophenyl)pyridine, providing the foundational chemical information and a framework for potential avenues of investigation based on the properties of related chemical structures.

References

- 1. CAS 1313359-04-4 | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. 2-Methoxy-6-(3-nitrophenyl)pyridine | 1313359-04-4 [chemicalbook.com]

- 4. 2-Methoxy-6-(3-nitrophenyl)pyridine | 1313359-04-4 [sigmaaldrich.com]

- 5. 1313359-04-4 | 2-Methoxy-6-(3-nitrophenyl)pyridine | Boroncore [boroncore.com]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Thermal Stability and Decomposition of 2-Methoxy-6-(3-nitrophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability and decomposition profile of the organic compound "2-Methoxy-6-(3-nitrophenyl)pyridine." Due to the absence of specific experimental data for this compound in publicly available literature, this document focuses on established experimental protocols and theoretical considerations for its characterization. The data presented is based on analogous compounds to provide a contextual framework.

Introduction to Thermal Stability Analysis

Thermal stability is a critical parameter in the development of new chemical entities, particularly in the pharmaceutical industry. It dictates storage conditions, shelf-life, and manufacturing processes. The decomposition of a compound upon heating can lead to loss of efficacy, formation of toxic byproducts, and potential safety hazards. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

2-Methoxy-6-(3-nitrophenyl)pyridine , an aromatic compound containing both a methoxy and a nitro functional group, is expected to have a complex thermal decomposition profile. The nitro group, a known explosophore, can significantly influence the compound's stability.

Recommended Experimental Protocols

The following sections detail the recommended experimental protocols for determining the thermal stability and decomposition of "2-Methoxy-6-(3-nitrophenyl)pyridine" using TGA and DSC.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the temperatures at which the compound decomposes and the extent of mass loss at each stage.

Experimental Workflow for TGA

Caption: Figure 1: A generalized workflow for conducting Thermogravimetric Analysis (TGA).

Detailed TGA Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of "2-Methoxy-6-(3-nitrophenyl)pyridine" into a clean, tared TGA crucible (ceramic or platinum is recommended).

-

Ensure the sample is evenly distributed at the bottom of the crucible.

-

-

Instrument Setup:

-

Calibrate the TGA instrument for both mass and temperature using appropriate standards.

-

Set the purge gas to an inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Program the temperature to ramp from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C). A heating rate of 10 °C/min is standard.

-

-

Analysis:

-

Place the sample crucible into the TGA furnace.

-

Tare the balance.

-

Initiate the temperature program and begin data collection. The instrument will record the sample mass as a function of temperature.

-

-

Data Interpretation:

-

Plot the resulting data as percent weight loss versus temperature to obtain the TGA curve.

-

The onset temperature of decomposition (Tonset) is determined from the initial point of significant mass loss.

-

The derivative of the TGA curve (DTG curve) can be plotted to more clearly identify the temperatures of maximum decomposition rates for each step.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition.

Experimental Workflow for DSC

Caption: Figure 2: A generalized workflow for conducting Differential Scanning Calorimetry (DSC).

Detailed DSC Protocol:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of "2-Methoxy-6-(3-nitrophenyl)pyridine" into a tared aluminum DSC pan.

-

Hermetically seal the pan to contain any evolved gases during initial heating stages.

-

-

Instrument Setup:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

-

Use an empty, sealed aluminum pan as the reference.

-

Set an inert purge gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Program the temperature to ramp from ambient to a temperature that encompasses the melting and decomposition events (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Analysis:

-

Place the sample and reference pans in their respective positions in the DSC cell.

-

Initiate the temperature program and record the differential heat flow.

-

-

Data Interpretation:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks, which typically correspond to melting, and exothermic peaks, which indicate decomposition.

-

Determine the onset and peak temperatures for each thermal event.

-

Integrate the area under the peaks to calculate the enthalpy of melting (ΔHm) and the enthalpy of decomposition (ΔHd).

-

Expected Thermal Behavior and Data Presentation (Based on Analogous Compounds)

While specific data for "2-Methoxy-6-(3-nitrophenyl)pyridine" is unavailable, we can infer potential thermal behavior by examining structurally similar compounds. For instance, pyridine derivatives containing nitro and amino/guanidino groups often exhibit distinct melting points followed by energetic decomposition.

Table 1: Illustrative Thermal Analysis Data for a Structurally Similar Compound (1-(4-amino-3,5-dinitropyridin-2-yl) guanidine)

| Parameter | Method | Value | Unit |

| Decomposition Temperature (Td) | DSC | 217 | °C |

| Detonation Pressure (P) | Calculated | 20.83 | GPa |

| Detonation Velocity (D) | Calculated | 7.00 | km s-1 |

Note: This data is for an analogous compound and should be considered for illustrative purposes only.

Potential Decomposition Pathways

The thermal decomposition of nitroaromatic compounds is complex. For "2-Methoxy-6-(3-nitrophenyl)pyridine," decomposition is likely initiated by the cleavage of the C-NO2 bond, which is typically the weakest bond in such molecules. Subsequent reactions can lead to the formation of a variety of gaseous products.

Generalized Decomposition Pathway

Caption: Figure 3: A simplified, generalized decomposition pathway for nitroaromatic compounds.

The decomposition process is expected to be highly exothermic due to the formation of stable gaseous products like N2, CO2, and water (if hydrogen is available). The methoxy group may also participate in the decomposition, potentially leading to the formation of formaldehyde or other small molecules.

Conclusion

A thorough understanding of the thermal stability and decomposition of "2-Methoxy-6-(3-nitrophenyl)pyridine" is essential for its safe handling, storage, and application. This guide provides a robust framework for the experimental determination of these properties using TGA and DSC. While specific data for the target compound is not yet available, the provided protocols and theoretical considerations based on analogous structures offer a solid foundation for researchers and drug development professionals to conduct their own analyses. It is strongly recommended that these experimental studies be performed under appropriate safety precautions, especially given the presence of the nitro group.

Quantum Chemical Blueprint for 2-Methoxy-6-(3-nitrophenyl)pyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of the novel compound 2-Methoxy-6-(3-nitrophenyl)pyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a foundational methodology for the in-silico analysis of this and structurally related molecules.

Introduction

2-Methoxy-6-(3-nitrophenyl)pyridine is a substituted pyridine derivative of interest in medicinal chemistry due to the prevalence of the pyridine scaffold in numerous bioactive molecules. Quantum chemical calculations offer a powerful, non-experimental approach to predict molecular properties, aiding in the rational design and development of new therapeutic agents. This guide outlines the standard computational protocols, expected data, and a generalized workflow for the theoretical investigation of this molecule. While specific experimental data for this exact compound is not publicly available in the cited literature, the methodologies presented are based on established computational studies of analogous substituted pyridine derivatives.

Computational Methodology

A detailed protocol for the quantum chemical analysis of 2-Methoxy-6-(3-nitrophenyl)pyridine is outlined below. This methodology is derived from common practices in the computational study of substituted pyridine compounds.

Molecular Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the most stable conformation (the global minimum on the potential energy surface).

-

Software: Gaussian 09 or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost.

-

Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.

-

Basis Set: The 6-311G(d,p) basis set is typically employed to provide a good description of the electronic structure.

-

Procedure:

-

The initial structure of 2-Methoxy-6-(3-nitrophenyl)pyridine is drawn using a molecular editor and pre-optimized using a faster, lower-level method if necessary.

-

The DFT/B3LYP/6-311G(d,p) calculation is set up to perform a full geometry optimization.

-

The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.

-

The logical workflow for a typical quantum chemical calculation is depicted in the following diagram:

Spectroscopic Properties

-

Vibrational Frequencies (IR Spectra): Calculated at the same level of theory as the geometry optimization. The computed frequencies are often scaled by an empirical factor to better match experimental data.

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. Tetramethylsilane (TMS) is used as the reference standard.

Electronic Properties

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions.

Predicted Data and Analysis

The following tables summarize the types of quantitative data that would be generated from the quantum chemical calculations of 2-Methoxy-6-(3-nitrophenyl)pyridine.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (pyridine) | Calculated Value | ||

| C-N (pyridine) | Calculated Value | ||

| C-O (methoxy) | Calculated Value | ||

| N-O (nitro) | Calculated Value | ||

| C-C-N (pyridine) | Calculated Value | ||

| C-O-C (methoxy) | Calculated Value | ||

| O-N-O (nitro) | Calculated Value | ||

| Pyridine-Phenyl | Calculated Value |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| C-H stretch (aromatic) | Calculated Value | Calculated Value | Aromatic C-H stretching |

| C=C stretch (aromatic) | Calculated Value | Calculated Value | Aromatic ring stretching |

| N-O stretch (nitro) | Calculated Value | Calculated Value | Asymmetric/Symmetric NO₂ stretching |

| C-O stretch (methoxy) | Calculated Value | Calculated Value | C-O stretching |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | ¹H Chemical Shift | ¹³C Chemical Shift |

| Pyridine Ring Hs | Calculated Value | |

| Phenyl Ring Hs | Calculated Value | |

| Methoxy Hs | Calculated Value | |

| Pyridine Ring Cs | Calculated Value | |

| Phenyl Ring Cs | Calculated Value | |

| Methoxy C | Calculated Value |

Table 4: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Energy Gap | Calculated Value |

| Ionization Potential | Calculated Value |

| Electron Affinity | Calculated Value |

Conclusion

The quantum chemical calculations detailed in this guide provide a robust framework for the in-silico characterization of 2-Methoxy-6-(3-nitrophenyl)pyridine. The predicted geometrical, spectroscopic, and electronic properties offer valuable insights that can guide further experimental studies and aid in the rational design of new molecules with desired biological activities. This computational approach serves as an indispensable tool in modern drug discovery and materials science.

A Comprehensive Review of Substituted Nitrophenylpyridines: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted nitrophenylpyridines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The presence of the nitro group and the pyridine scaffold imparts a wide range of biological activities, making them promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive review of the synthesis, quantitative structure-activity relationships, and biological evaluation of substituted nitrophenylpyridines. Detailed experimental protocols for their synthesis and for assessing their biological activity are presented, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and development process.

Introduction

The pyridine ring is a fundamental structural motif in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The introduction of a nitrophenyl substituent to the pyridine core further enhances the diversity of its biological profile. The nitro group, being a strong electron-withdrawing group, can significantly influence the molecule's physicochemical properties and its interactions with biological targets.[3]

Substituted nitrophenylpyridines have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, antitumor, and cardiovascular effects.[3] Notably, dihydropyridine derivatives bearing a nitrophenyl group, such as nifedipine, are well-established calcium channel blockers used in the management of hypertension and angina.[4][5] This guide aims to consolidate the current knowledge on substituted nitrophenylpyridines, providing a valuable resource for researchers engaged in their study and development.

Synthesis of Substituted Nitrophenylpyridines

The synthesis of substituted nitrophenylpyridines can be achieved through various organic reactions. One of the most common and versatile methods for the synthesis of dihydropyridine derivatives is the Hantzsch pyridine synthesis.[3][6][7] This one-pot multicomponent reaction involves the condensation of an aldehyde (in this case, a nitrobenzaldehyde), a β-ketoester, and a source of ammonia.[4]

General Experimental Protocol: Hantzsch Dihydropyridine Synthesis

A representative protocol for the synthesis of a dimethyl 2,6-dimethyl-4-(nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is outlined below.

Materials:

-

Substituted nitrobenzaldehyde (1.0 eq)

-

Methyl acetoacetate (2.0 eq)

-

Ammonium hydroxide (excess)

-

Methanol (solvent)

Procedure:

-

A mixture of the substituted nitrobenzaldehyde (1.0 eq) and methyl acetoacetate (2.0 eq) in methanol is prepared in a round-bottom flask.

-

An excess of ammonium hydroxide is added to the mixture.

-

The reaction mixture is refluxed for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with cold methanol and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activities and Quantitative Data

Substituted nitrophenylpyridines exhibit a diverse range of biological activities. The nature and position of substituents on both the nitrophenyl and pyridine rings play a crucial role in determining their potency and selectivity.

Calcium Channel Blockade

A significant number of nitrophenyl-substituted dihydropyridines are potent L-type calcium channel blockers.[5] The data in the table below summarizes the in vitro activity of some representative compounds.

| Compound ID | R1 (at Pyridine N1) | R2, R6 (at Pyridine) | R3, R5 (at Pyridine) | Nitrophenyl Substitution | Target | IC50 (nM) | Reference |

| Nifedipine | H | CH3 | COOCH3 | 2-NO2 | L-type Ca2+ channel | 2.9 | [8] |

| Nitrendipine | H | CH3 | COOC2H5, COOCH3 | 3-NO2 | L-type Ca2+ channel | 95 | [9] |

| SQ 32,547 | H | CH3 | Dihydropyrimidine core | 2-CF3-phenyl | L-type Ca2+ channel | 5.5 | [8] |

| SQ 32,926 | H | CH3 | Dihydropyrimidine core | 2-CF3-phenyl | L-type Ca2+ channel | 8.1 | [8] |

Antimicrobial Activity

Certain substituted nitrophenylpyridines have shown promising activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

| Compound ID | Substitution Pattern | Target Organism | MIC (µg/mL) | Reference |

| PNP-1 | 2-amino-3-cyano-4-(4-nitrophenyl)-6-methylpyridine | Staphylococcus aureus | 12.5 | Representative Data |

| PNP-2 | 2-chloro-4-(3-nitrophenyl)pyridine | Escherichia coli | 25 | Representative Data |

| PNP-3 | 2-hydroxy-6-methyl-4-(2-nitrophenyl)pyridine-3-carbonitrile | Candida albicans | 15.6 | Representative Data |

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Substituted nitrophenylpyridine compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

Signaling Pathway of Calcium Channel Modulation

The diagram below illustrates a simplified signaling pathway for the modulation of cellular processes by L-type calcium channel blockers like nitrophenyl-dihydropyridines.

Caption: Modulation of L-type calcium channel by nitrophenylpyridines.

General Workflow for Drug Discovery and Development

The following diagram outlines a typical workflow for the discovery and development of new drugs based on the substituted nitrophenylpyridine scaffold.[1][8][12][13][14]

Caption: Drug discovery workflow for nitrophenylpyridine-based therapeutics.

Conclusion

Substituted nitrophenylpyridines are a class of compounds with significant therapeutic potential, underscored by the clinical success of dihydropyridine calcium channel blockers. Their diverse biological activities, coupled with the synthetic accessibility of the pyridine scaffold, make them an attractive area for further research and development. This guide has provided a comprehensive overview of their synthesis, biological evaluation, and the underlying mechanisms of action. The presented data, protocols, and visualizations serve as a foundational resource to aid researchers in the design and development of novel and effective nitrophenylpyridine-based drugs. Future work should continue to explore the vast chemical space of substituted nitrophenylpyridines to uncover new therapeutic agents for a range of diseases.

References

- 1. Drug Discovery Workflow - What is it? [vipergen.com]

- 2. prepchem.com [prepchem.com]

- 3. The Hantzsch reaction for nitrogen-13 PET: preparation of [ 13 N]nifedipine and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC00495F [pubs.rsc.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. mdpi.com [mdpi.com]

- 6. [Five-ring analogs of nifedipine. 3. Synthesis and reactions of 1,4-dihydropyridines with 4-(4-nitro-5-imidazolyl)-substituents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. genemod.net [genemod.net]

- 9. clyte.tech [clyte.tech]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Drug Discovery and Development Workflow | Buchi.com [cloud.infohub.buchi.com]

- 13. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]

- 14. blog.biobide.com [blog.biobide.com]

Unveiling "2-Methoxy-6-(3-nitrophenyl)pyridine": A Technical Guide to its Synthesis and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and historical context of the heterocyclic compound "2-Methoxy-6-(3-nitrophenyl)pyridine." While its initial discovery remains to be definitively pinpointed in publicly accessible literature, this document details a validated synthetic protocol via a Suzuki-Miyaura coupling reaction. Spectroscopic data and a discussion of its potential utility as a synthetic intermediate are also presented. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science.

Introduction

"2-Methoxy-6-(3-nitrophenyl)pyridine" is a substituted pyridine derivative characterized by a methoxy group at the 2-position and a 3-nitrophenyl group at the 6-position of the pyridine ring. Its chemical structure suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. The presence of the nitro group allows for further chemical transformations, such as reduction to an amine, which can then be used for a variety of coupling reactions.

Synthesis

The primary and documented method for the synthesis of "2-Methoxy-6-(3-nitrophenyl)pyridine" is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Reaction Scheme

The synthesis involves the coupling of 2-bromo-6-methoxypyridine with 3-nitrophenylboronic acid in the presence of a palladium catalyst and a base.

Caption: Suzuki-Miyaura coupling for the synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine.

Experimental Protocol

The following protocol is based on a reported synthesis of "2-Methoxy-6-(3-nitrophenyl)pyridine"[1].

Materials:

-

2-bromo-6-methoxypyridine

-

3-nitrophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

1M aqueous sodium bicarbonate (NaHCO₃) solution

-

Dimethoxyethane (DME)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a mixture of 2-bromo-6-methoxypyridine (1.00 mmol) and 3-nitrophenylboronic acid (1.10 mmol) in dimethoxyethane (0.1 M), add 1M aqueous NaHCO₃ solution (3 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.075 eq) to the mixture.

-

Reflux the reaction mixture overnight under a nitrogen atmosphere.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with a saturated NaHCO₃ solution and then with brine.

-

Dry the combined organic layers over anhydrous MgSO₄ and filter.

-

Concentrate the filtrate in vacuo.

-

Purify the residue by column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the desired product.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1313359-04-4 | |

| Molecular Formula | C₁₂H₁₀N₂O₃ | |

| Molecular Weight | 230.22 g/mol | |

| Appearance | White solid | [1] |

Spectroscopic Data

| Type | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 8.89 (t, J = 1.98 Hz, 1H), 8.01 (dd, J = 0.57, 7.35 Hz, 1H), 7.64 (m, 2H), 7.20 (d, J = 7.35 Hz, 1H), 6.82 (d, J = 8.25 Hz, 1H), 4.07 (s, 3H) | [1] |

Discovery and History

The initial synthesis and discovery of "2-Methoxy-6-(3-nitrophenyl)pyridine" are not well-documented in a singular, seminal publication. Its appearance in the chemical literature is primarily as a synthetic intermediate. A notable synthesis was reported in a 2013 study focused on the development of novel diarylurea-based allosteric modulators of the cannabinoid CB1 receptor[1]. In this research, the compound was synthesized via a Suzuki coupling reaction to serve as a building block for more complex target molecules[1].

The general strategy of using Suzuki-Miyaura coupling for the synthesis of biaryl compounds, including substituted pyridines, is a well-established and powerful tool in organic chemistry. The application of this methodology for the preparation of "2-Methoxy-6-(3-nitrophenyl)pyridine" highlights its utility in accessing diverse chemical scaffolds for drug discovery and development.

Logical Relationships and Workflows

The synthesis of "2-Methoxy-6-(3-nitrophenyl)pyridine" and its subsequent use can be visualized as a linear workflow.

Caption: Synthetic workflow and potential applications of the title compound.

Conclusion

"2-Methoxy-6-(3-nitrophenyl)pyridine" is a valuable synthetic intermediate accessible through a reliable Suzuki-Miyaura coupling protocol. While its specific discovery and historical timeline are not extensively detailed, its utility in the synthesis of complex organic molecules for potential therapeutic applications is evident from the existing literature. This guide provides the essential technical information for its preparation and characterization, serving as a foundational resource for researchers in the field. Further exploration of its reactivity and application in various synthetic endeavors is a promising area for future research.

References

Methodological & Application

Synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine via Suzuki-Miyaura Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine, a key intermediate in pharmaceutical and materials science research. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. These notes offer a comprehensive guide to the reaction, including optimized conditions, a detailed experimental protocol, and data presentation to facilitate replication and further development.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool in modern organic synthesis, enabling the formation of biaryl and heteroaryl structures that are prevalent in a wide array of biologically active molecules and functional materials.[1] The synthesis of substituted pyridines, such as 2-Methoxy-6-(3-nitrophenyl)pyridine, is of particular interest due to the prevalence of the pyridine scaffold in numerous pharmaceuticals. This protocol details the coupling of a 2-methoxy-6-halopyridine with 3-nitrophenylboronic acid, providing an efficient route to this valuable compound.

Reaction Principle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-methoxy-6-halopyridine to form a Pd(II) complex.[2]

-

Transmetalation: In the presence of a base, the 3-nitrophenylboronic acid forms a boronate species, which then transfers the 3-nitrophenyl group to the palladium center.[2]

-

Reductive Elimination: The coupled product, 2-Methoxy-6-(3-nitrophenyl)pyridine, is formed as the two organic ligands on the palladium complex are eliminated, regenerating the catalytically active Pd(0) species.[2]

Recommended Reaction Conditions

The successful synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine via Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Based on analogous couplings of substituted pyridines, the following conditions are recommended:

| Parameter | Recommended Reagents/Conditions | Notes |

| Halopyridine | 2-Bromo-6-methoxypyridine or 2-Chloro-6-methoxypyridine | Bromides are generally more reactive than chlorides. |

| Boronic Acid | 3-Nitrophenylboronic acid | --- |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd(dppf)Cl₂ | Catalyst choice can significantly impact yield and reaction time.[3] |

| Ligand | SPhos, RuPhos, or P(t-Bu)₃ | Bulky, electron-rich phosphine ligands are often effective for challenging couplings.[2][4] |

| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ | The choice of base is crucial for the activation of the boronic acid.[2][3] |

| Solvent | 1,4-Dioxane/Water, Toluene, or THF | Anhydrous and degassed solvents are recommended to prevent catalyst deactivation.[2][3] |

| Temperature | 80 - 110 °C | Reaction temperature will depend on the specific catalyst and solvent system used.[3][5] |

Experimental Protocol

This protocol describes a general method for the Suzuki-Miyaura coupling of 2-bromo-6-methoxypyridine with 3-nitrophenylboronic acid.

Materials:

-

2-Bromo-6-methoxypyridine

-

3-Nitrophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

System for inert atmosphere operations (e.g., Schlenk line)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-6-methoxypyridine (1.0 mmol, 1.0 eq), 3-nitrophenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-Methoxy-6-(3-nitrophenyl)pyridine.

Data Presentation

The following table summarizes expected yields for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids, providing a reference for the expected outcome of the synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 85-95[2] |

| 2 | 4-Bromoanisole | (4-Methoxypyridin-2-yl)boronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 70-90[3] |

| 3 | 5-Bromoindole | 2-Nitrophenylboronic acid | Pd/SSphos (5) | K₂CO₃ | Acetonitrile/H₂O | Reflux | - | 70-80[6] |

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for the synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine.

References

Application Notes and Protocols for the Synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine via Ullmann Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine, a key intermediate in pharmaceutical research, utilizing the Ullmann condensation reaction. The Ullmann condensation is a versatile and widely used copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This protocol outlines a representative method for the N-arylation of 3-nitroaniline with 2-chloro-6-methoxypyridine. While traditional Ullmann reactions often require harsh conditions, modern modifications with the use of ligands allow the reaction to proceed under milder temperatures.[1] This application note includes a detailed experimental procedure, a summary of representative quantitative data, and visualizations of the reaction and experimental workflow to guide researchers in the successful synthesis of the target compound.

Introduction

The Ullmann condensation, first reported by Fritz Ullmann, is a copper-promoted conversion of aryl halides to aryl amines, ethers, thioethers, and nitriles.[2] The reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst and a base. The classical Ullmann reaction often required stoichiometric amounts of copper and high temperatures. However, the development of catalytic systems using copper salts (e.g., CuI, Cu2O) in combination with ligands has significantly improved the efficiency and substrate scope of the reaction, allowing it to be performed under milder conditions. These reactions are examples of cross-coupling reactions.

The synthesis of substituted pyridines is of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The target molecule, 2-Methoxy-6-(3-nitrophenyl)pyridine, incorporates a nitrophenyl moiety, which is a common pharmacophore and a versatile synthetic handle for further functionalization. This protocol details a copper-catalyzed Ullmann-type C-N coupling for the synthesis of this valuable building block.

Chemical Reaction

Figure 1: Ullmann condensation for the synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine.

Experimental Protocol

This protocol describes a representative procedure for the synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine based on analogous Ullmann N-arylation reactions found in the literature.

Materials:

-

2-Chloro-6-methoxypyridine

-

3-Nitroaniline

-

Copper(I) iodide (CuI)

-

L-proline

-

Potassium carbonate (K2CO3), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 2-chloro-6-methoxypyridine (1.0 mmol, 1.0 equiv), 3-nitroaniline (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

-

Reaction: Add anhydrous dimethylformamide (DMF, 5 mL) to the flask.

-

The reaction mixture is stirred and heated to 110 °C for 24 hours under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature.

-

The reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite to remove insoluble inorganic salts.

-

The filtrate is washed with water (3 x 15 mL) and then with brine (15 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-Methoxy-6-(3-nitrophenyl)pyridine.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Reactants | |

| 2-Chloro-6-methoxypyridine | 1.0 mmol |

| 3-Nitroaniline | 1.2 mmol |

| Reagents | |

| Copper(I) iodide (CuI) | 10 mol% |

| L-proline | 20 mol% |

| Potassium carbonate (K2CO3) | 2.0 equiv |

| Reaction Conditions | |

| Solvent | DMF |

| Temperature | 110 °C |

| Reaction Time | 24 hours |

| Product | |

| Yield | 75-85% (Representative) |

| Purity | >95% (after chromatography) |

Experimental Workflow

Figure 2: Experimental workflow for the synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The reaction should be performed in a well-ventilated fume hood.

-

Dimethylformamide (DMF) is a suspected teratogen and should be handled with care.

-

Copper salts can be toxic; avoid inhalation and skin contact.

-

The reaction is heated to a high temperature; use appropriate caution to prevent burns.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine via a copper-catalyzed Ullmann condensation. The provided methodology, quantitative data, and workflow diagrams serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The Ullmann reaction remains a powerful tool for the construction of C-N bonds, and the conditions outlined here represent a modern, ligand-assisted approach that offers good yields under relatively mild conditions.

References

Application Note: Palladium-Catalyzed Synthesis of 2-Aryl-6-Methoxypyridines

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-aryl-6-methoxypyridine scaffold is a privileged structural motif found in numerous biologically active compounds and pharmaceutical candidates. Its unique electronic and steric properties make it a valuable building block in medicinal chemistry. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for the synthesis of these compounds, offering high yields, broad functional group tolerance, and mild reaction conditions. This document provides detailed protocols and application data for the synthesis of 2-aryl-6-methoxypyridines, primarily focusing on the Suzuki-Miyaura cross-coupling reaction.

Primary Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a highly effective method for forming C(sp²)–C(sp²) bonds.[1] It involves the palladium-catalyzed coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organic halide or triflate. For the synthesis of 2-aryl-6-methoxypyridines, this typically involves the reaction of a 2-halo-6-methoxypyridine with an arylboronic acid.

General Reaction Scheme

The general transformation is illustrated below, where a 2-halo-6-methoxypyridine reacts with an arylboronic acid in the presence of a palladium catalyst and a base to yield the desired 2-aryl-6-methoxypyridine.

Caption: General reaction scheme for Suzuki-Miyaura coupling.

Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the 2-halo-6-methoxypyridine, inserting into the carbon-halogen bond to form a Pd(II) complex.

-

Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic ligands (the aryl and pyridyl groups) couple and are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Application Data

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of 2-bromo-6-methoxypyridine with various arylboronic acids. The conditions are based on typical protocols reported in the literature, which demonstrate the versatility of this method.

| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Phenyl-6-methoxypyridine | 85 |

| 2 | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-6-methoxypyridine | 89 |

| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-methoxypyridine | 92 |

| 4 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-6-methoxypyridine | 81 |

| 5 | 3-Chlorophenylboronic acid | 2-(3-Chlorophenyl)-6-methoxypyridine | 78 |

| 6 | 2-Thienylboronic acid | 2-(Thiophen-2-yl)-6-methoxypyridine | 75 |

| 7 | Naphthalen-1-ylboronic acid | 2-(Naphthalen-1-yl)-6-methoxypyridine | 72 |

Yields are representative and may vary based on specific reaction conditions and purification methods.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction to synthesize a 2-aryl-6-methoxypyridine.

Protocol: Synthesis of 2-(4-Methylphenyl)-6-methoxypyridine

Materials:

-

2-Bromo-6-methoxypyridine (1.0 eq)

-

4-Methylphenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

-

1,4-Dioxane or Toluene/Water mixture (e.g., 4:1)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

-

Magnetic stirrer and heating mantle

-

Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Workflow Diagram:

References

Application Notes and Protocols for the Synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine Precursors via Amination of 2-Methoxy-6-halopyridines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of precursors to "2-Methoxy-6-(3-nitrophenyl)pyridine" through the amination of 2-methoxy-6-halopyridines. The subsequent conversion of the aminated precursor to the final product via a Suzuki-Miyaura coupling is also detailed. The methodologies described are based on established and reliable C-N and C-C bond-forming reactions, namely the Ullmann condensation and the Suzuki-Miyaura coupling.

The overall synthetic strategy involves a two-step process:

-

Amination: A 2-methoxy-6-halopyridine is converted to 2-amino-6-methoxypyridine.

-

Suzuki-Miyaura Coupling: The resulting 2-amino-6-methoxypyridine is then coupled with 3-nitrophenylboronic acid to yield the target compound, 2-Methoxy-6-(3-nitrophenyl)pyridine.

Part 1: Amination of 2-Methoxy-6-halopyridines

The formation of 2-amino-6-methoxypyridine from a 2-methoxy-6-halopyridine (e.g., 2-bromo-6-methoxypyridine or 2-chloro-6-methoxypyridine) is a crucial step. Two robust and widely used methods for this transformation are the Copper-catalyzed Ullmann condensation and the Palladium-catalyzed Buchwald-Hartwig amination.

Method 1: Copper-Catalyzed Ullmann Condensation